molecular formula C9H12N4 B1282226 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine CAS No. 60078-77-5

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B1282226
CAS No.: 60078-77-5
M. Wt: 176.22 g/mol
InChI Key: SLKYXVMEKLCHRU-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine is a chemical compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This particular derivative, with its 2-aminoethyl side chain, serves as a versatile building block for the design and synthesis of novel bioactive molecules. The benzimidazole nucleus is extensively researched for its significant antimicrobial properties . Structural analogs have demonstrated moderate to high potency against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans . Furthermore, such compounds have shown promising anticancer and antiproliferative activity in vitro, with some derivatives exhibiting efficacy against human breast cancer cell lines (MCF7) . The mechanism of action for these effects is often multi-targeted, but can involve the inhibition of essential bacterial cellular processes or the induction of apoptosis in cancer cells. Beyond antimicrobial and anticancer applications, benzimidazole-based structures are recognized as potent and selective inhibitors of protein kinases , such as casein kinase 1 delta (CK1δ) and epsilon (CK1ε) . These kinases are implicated in critical cellular processes, and their deregulation is linked to cancers and neurodegenerative diseases, making them attractive targets for therapeutic intervention. Researchers can utilize this compound as a key intermediate to develop new chemical probes for studying kinase function or as a starting point for drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-aminoethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-5-6-13-8-4-2-1-3-7(8)12-9(13)11/h1-4H,5-6,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKYXVMEKLCHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathway

  • Starting Material : 2-Chloro-1H-benzo[d]imidazole (3 ).
  • Reagent : Ethylenediamine (H₂N-CH₂-CH₂-NH₂) or 2-aminoethylamine derivatives.
  • Conditions : Reflux in ethanol or polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

Example Protocol from Literature

Parameter Value/Description
Reactants 2-Chloro-1H-benzo[d]imidazole (1 eq), ethylenediamine (1.2 eq)
Solvent Ethanol or DMSO
Temperature Reflux (80–100°C)
Reaction Time 4–6 hours
Yield 61.2–69%
Purification Silica gel chromatography (EtOAc/hexane)

Mechanistic Insight : The chlorine atom at the 2-position undergoes nucleophilic attack by the amine, forming a new C–N bond. Steric hindrance at the 1-position may influence regioselectivity, necessitating protecting groups for selective substitution.

Cyclization of Thiourea Intermediates

This approach involves cyclodesulfurization of thiourea derivatives to form the benzimidazole ring, followed by functionalization.

General Workflow

  • Thiourea Formation : Reaction of o-phenylenediamine with isothiocyanates.
  • Cyclodesulfurization : Use of dehydrating agents (e.g., PPh₃Cl₂, HgO) to eliminate sulfur.
  • Amination : Introduction of the 2-aminoethyl group via subsequent substitution.

Representative Data from Patents

Step Reagents/Conditions Yield Reference
Thiourea Synthesis o-Phenylenediamine + isothiocyanate (1:1), K₂CO₃, ethanol 70–90%
Cyclization PPh₃Cl₂ (1:1), base (e.g., TEA), 25–50°C 60–85%
Amination Ethylenediamine, reflux in DMSO 50–70%

Advantages : Scalable and avoids toxic metals like Hg. Limitations : Requires multiple steps and sensitive intermediates.

One-Pot Visible Light-Mediated Synthesis

A recent catalyst-free method enables direct synthesis from o-phenylenediamines and isothiocyanates under visible light irradiation.

Reaction Scheme

  • N-Substitution : o-Phenylenediamine reacts with ethylamine derivatives to form protected intermediates.
  • Thiourea Formation : Addition of isothiocyanate.
  • Cyclodesulfurization : Light-induced radical pathway eliminates sulfur.

Experimental Details

Parameter Value/Description
Solvent 90% ethanol/10% water
Light Source 3 W blue LED (450 nm)
Reaction Time 6 hours
Yield 80–92% (gram-scale feasible)
Purity >95% (HPLC)

Mechanistic Highlights : Radical intermediates (e.g., thiyl radicals) mediate cyclization, bypassing traditional desulfurizing agents.

Protected Amine Strategies for Regioselective Functionalization

To achieve selective 1-position substitution, protecting groups (e.g., tosyl, Boc) are employed.

Sequential Functionalization

  • Protection : 1-Position blocked with a tosyl group.
  • 2-Position Amination : Ethylenediamine substitution at the 2-position.
  • Deprotection : Removal of the tosyl group under acidic or basic conditions.

Case Study from Literature

Step Reagents/Conditions Yield Reference
Protection Tosyl chloride, pyridine, 0°C → RT 85–90%
2-Position Amination Ethylenediamine, DMSO, 120°C 70–85%
Deprotection HBr/AcOH, reflux 95%

Challenges : Requires precise control of reaction conditions to avoid over-amination.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Nucleophilic Substitution Simple, cost-effective Limited regioselectivity 50–69%
Thiourea Cyclization Scalable, diverse substrates Toxic reagents (Hg, PPh₃Cl₂) 60–85%
Visible Light-Mediated Green, no catalysts Limited to electron-rich substrates 80–92%
Protected Amine Strategy High regioselectivity Multi-step, expensive reagents 70–85%

Data Tables: Synthesis Optimization

Table 1: Impact of Solvents on Reaction Yield

Solvent Yield (%) Reference
Ethanol 61–69%
DMSO 70–85%
DMF 50–60%

Table 2: Kinetic Parameters for Visible Light-Mediated Synthesis

Parameter Value/Description
Light Intensity 3 W blue LED (450 nm)
Radical Lifetime <1 second (thiyl radical)
Turnover Frequency 10–15 cycles/hour

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can modulate α2-adrenergic receptors, influencing various physiological processes . The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 2-aminoethyl group in the target compound provides a flexible primary amine, enabling hydrogen bonding and interactions with enzymatic targets like JAK1. In contrast, bulky substituents (e.g., 3,5-dichlorobenzyl in compound 11) may enhance lipophilicity but reduce solubility .
  • Synthesis Efficiency: Yields for benzyl-substituted analogues (e.g., compounds 11, 19) range from 47% to 73%, achieved via nucleophilic substitution under mild conditions (20°C, ethanol/KOH) .

Key Observations :

  • Target Specificity: The 2-aminoethyl group in compound 5c facilitates JAK1 selectivity through hydrogen bonding with the kinase’s active site, a feature absent in bulkier analogues like astemizole, which targets peripheral H1 receptors .
  • Therapeutic Breadth : Chlorinated benzyl derivatives (e.g., compound 24) show antimicrobial activity, while carboxamide-functionalized benzimidazoles (e.g., 5c) are tailored for kinase inhibition .

Physicochemical Properties

Lipophilicity (logP), polar surface area (PSA), and solubility influence bioavailability:

Compound logP PSA (Ų) Molecular Weight Solubility Reference
1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine Estimated ~1.2 ~62 176.22 Moderate (amine group)
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-amine 3.29 62.3 283.33 Low (high logP)
Astemizole 5.1 50.7 458.94 Low (lipophilic)

Key Observations :

  • Bulky substituents (e.g., 4-methoxyphenoxyethyl in ) increase logP, reducing aqueous solubility but enhancing membrane permeability.

Biological Activity

1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_{4}

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, studies have indicated that benzimidazole derivatives can act as inhibitors of kinases, which are critical in cancer cell signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Induction of Apoptosis : Flow cytometry results indicated that treatment with this compound increases apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various assays:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, the IC50 value for MCF-7 cells was reported at approximately 25.72 ± 3.95 μM, indicating effective growth inhibition .
Cell LineIC50 (μM)Mechanism
MCF-725.72 ± 3.95Induces apoptosis
HeLaVariesCell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.015 mg/mL against S. aureus .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.200

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the benzimidazole structure:

  • Synthesis of Derivatives : Research has led to the development of various derivatives that enhance the biological activity of the parent compound. For example, modifications at the 4-position have been linked to improved anticancer efficacy .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in suppressing tumor growth. Results indicated a marked reduction in tumor size when treated with this compound derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine?

  • Methodological Answer : The compound is synthesized via cyclization reactions. For example, iodoacetic acid-mediated cyclization of thiourea derivatives in ethanol at 60°C yields high-purity products (92% yield) . Alternative routes include condensation of o-phenylenediamine with amino acids (e.g., L-phenylalanine) under reflux conditions, followed by purification via silica gel chromatography . Catalytic methods using CBr₄ in acetonitrile at 80°C also facilitate efficient one-pot synthesis with minimal side reactions .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Structural validation employs:

  • ¹H/¹³C NMR : Peaks at δ 7.21–8.23 (aromatic protons) and δ 23.9–169.0 (carbon environments) confirm benzimidazole core and substituents .
  • Mass Spectrometry : Observed M+1 peaks (e.g., m/z 414.0) align with calculated molecular weights .
  • IR Spectroscopy : NH stretches (~3332 cm⁻¹) and aromatic C-H vibrations (~2966 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. What strategies address unexpected reaction pathways in benzimidazole synthesis?

  • Methodological Answer : Unanticipated products, such as N-demethylation followed by self-catalyzed diarylation (observed during SNAr amination), require mechanistic analysis via kinetic studies and intermediate trapping. For example, competing reaction rates between desired and side products can be quantified using HPLC or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .

Q. How are computational tools applied to predict biological activity?

  • Methodological Answer :

  • Molecular Docking : Derivatives are docked into target proteins (e.g., EGFR) using software like AutoDock Vina. Binding affinities (ΔG values) correlate with in vitro cytotoxicity assays .
  • ADMET Analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates with low hepatotoxicity .

Q. What methodologies guide derivative design for therapeutic targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituent effects are tested systematically. For example, introducing trifluoromethyl groups enhances antiplasmodial activity, while methoxy groups improve solubility .
  • Multi-Component Reactions : Copper-catalyzed couplings with sulfonyl azides and terminal alkynes yield N-sulfonylamidine derivatives for antimicrobial screening .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve spectral data discrepancies?

  • Methodological Answer : Contradictions in NMR or mass spectra are addressed by:

  • Cross-Validation : Comparing data across multiple batches or synthetic routes (e.g., verifying NH proton integration in DMSO-d₆ vs. CDCl₃) .
  • Isotopic Labeling : Using deuterated reagents to distinguish overlapping signals in complex mixtures .
  • Advanced Techniques : 2D NMR (COSY, HSQC) resolves ambiguous assignments, particularly for diastereomeric byproducts .

Q. What experimental controls ensure reproducibility in benzimidazole synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screening additives (e.g., CBr₄ vs. ZnCl₂) under identical conditions to confirm reaction specificity .
  • Reaction Monitoring : Real-time TLC or in-situ IR tracks intermediate formation, preventing over-reaction or decomposition .

Tables for Key Data

Synthetic Method Comparison
Method
-------------------------
Iodoacetic Acid Cyclization
CBr₄-Catalyzed One-Pot
Amino Acid Condensation
Spectral Benchmarks
Technique
-------------
¹H NMR
¹³C NMR
MS (m/z)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
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1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine

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